molecular formula C7H9N3O2 B1470832 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1780695-35-3

1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1470832
CAS No.: 1780695-35-3
M. Wt: 167.17 g/mol
InChI Key: BXIOLEMWRZEERI-UHFFFAOYSA-N
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Description

1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclobutyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole-4-carboxylic acid: Similar in structure but lacks the cyclobutyl group.

    1-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid: Differing in the position of the nitrogen atoms in the triazole ring.

    1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a cyclopropyl group instead of a cyclobutyl group

Uniqueness

The presence of the cyclobutyl group in 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid imparts unique steric and electronic properties, making it distinct from other triazole derivatives. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

1-cyclobutyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIOLEMWRZEERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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